molecular formula C15H19Cl2N3O2 B601026 苯达莫司汀去甲基杂质 CAS No. 31349-38-9

苯达莫司汀去甲基杂质

货号: B601026
CAS 编号: 31349-38-9
分子量: 344.24
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bendamustine Desmethyl Impurity is a derivative of Bendamustine, which is an antineoplastic agent used for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed following rituximab therapy . It belongs to the family of alkylating agents .


Synthesis Analysis

A novel, simple, sensitive, and stability-indicating high-performance liquid chromatography method was developed and validated for the quantification of impurities (process related and degradants) and the assay determination of Bendamustine hydrochloride . The synthesis of a potential bendamustine deschloro dimer impurity has been reported .

科学研究应用

合成与表征

  • 合成方法:苯达莫司汀杂质的有效合成,特别是苯达莫司汀去氯二聚体,是从 4-(5-氨基-1-甲基-1H-苯并[d]咪唑-2-基)丁酸酯中获得的,涉及苄基保护/脱保护、皂化、费希尔/施特格利希酯化等多个步骤 (袁 & 朱, 2020)

  • 表征降解杂质:使用高效液相色谱、Q-TOF/MS 和 NMR 鉴定和表征了苯达莫司汀盐酸盐中的两种降解杂质,从而深入了解了它们的结构性质和形成机制 (陈等人, 2015)

作用机制和代谢

  • 代谢和作用机制:苯达莫司汀经历广泛的首过代谢,产生细胞毒性羟基代谢物。其独特的结构结合了烷基化基团、苯并咪唑环和丁酸侧链,促成了其独特的作用机制,目前正在研究其潜在的联合治疗方法 (甘地, 2002)

  • 药代动力学和药效学特征:苯达莫司汀及其代谢物(包括 N-去甲基苯达莫司汀)的药代动力学特征对于了解不同患者人群中的药物相互作用和剂量调整至关重要 (达维什等人, 2015)

  • 尿液中代谢物谱:通过鉴定其在尿液中排泄的代谢物,阐明了苯达莫司汀在人体的代谢途径,揭示了苯并咪唑和丁酸部分的转化,这与代谢消除中涉及的总体过程一致 (杜贝尔曼等人, 2012)

临床疗效和联合治疗

  • 癌细胞系中的细胞毒性:苯达莫司汀在白血病和乳腺癌细胞系中的细胞毒性和凋亡活性得到表征,突出了其特定的活性范围和低断裂效应,这支持了苯达莫司汀不是典型烷化剂的假设 (康斯坦丁诺夫等人, 2002)

  • 独特的细胞毒性模式:与其他烷化剂相比,苯达莫司汀表现出独特的细胞毒性和机制特征,其机制包括 DNA 损伤应激反应、凋亡、有丝分裂检查点抑制和有丝分裂灾难的诱导 (莱昂尼等人, 2008)

作用机制

Target of Action

Bendamustine Desmethyl Impurity, also known as Desmethyl Bendamustine Hydrochloride, is a derivative of Bendamustine, an antineoplastic nitrogen mustard agent . The primary targets of Bendamustine are DNA bases, which it covalently bonds to, causing intra- and inter-strand crosslinks .

Mode of Action

Bendamustine Desmethyl Impurity, similar to Bendamustine, is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups . These groups covalently bond to DNA bases, causing intra- and inter-strand crosslinks . This interaction with DNA results in cell death .

Biochemical Pathways

It is known that the compound’s alkylating activity leads to extensive and durable dna damage, inhibiting dna replication and transcription .

Pharmacokinetics

Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity . The systemic exposure to bendamustine is comparable between adult and pediatric patients .

Result of Action

The result of the action of Bendamustine Desmethyl Impurity is cell death, caused by the intra- and inter-strand crosslinks between DNA bases . This leads to the inhibition of DNA replication and transcription, disrupting the cell cycle and leading to cell death .

Action Environment

The action, efficacy, and stability of Bendamustine Desmethyl Impurity can be influenced by various environmental factors. For instance, Bendamustine is moisture-sensitive, and hydrolysis of its mechlorethamine unit can easily occur under stressed conditions, leading to the formation of hydrolyzed species . Furthermore, the minor involvement of CYP1A2 in Bendamustine elimination suggests a low likelihood of drug–drug interactions with CYP1A2 inhibitors .

安全和危害

Bendamustine Desmethyl Impurity is harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

未来方向

Bendamustine and its impurities are critical to the quality and safety of pharmaceutical products. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies . Ongoing and planned studies are evaluating new strategies in which bendamustine is being combined with existing agents and with novel therapies to optimize use in different clinical settings .

属性

IUPAC Name

4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2.ClH/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22;/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQLSSMJKCGLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。